6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1936285-98-1
VCID: VC2888754
InChI: InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11)
SMILES: CC1=CN2C(=CN=N2)C(=O)N1
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1936285-98-1

Cat. No.: VC2888754

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one - 1936285-98-1

Specification

CAS No. 1936285-98-1
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11)
Standard InChI Key APIMFQTYBAILNS-UHFFFAOYSA-N
SMILES CC1=CN2C(=CN=N2)C(=O)N1
Canonical SMILES CC1=CN2C(=CN=N2)C(=O)N1

Introduction

Chemical Structure and Properties

6-Methyl- triazolo[1,5-a]pyrazin-4(5H)-one features a fused heterocyclic structure with a triazole ring connected to a pyrazine ring. The compound possesses distinctive molecular characteristics that define its chemical behavior and potential reactivity in various applications. The key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1936285-98-1
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
IUPAC Name6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Standard InChIInChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11)
Standard InChIKeyAPIMFQTYBAILNS-UHFFFAOYSA-N
SMILESCC1=CN2C(=CN=N2)C(=O)N1
Canonical SMILESCC1=CN2C(=CN=N2)C(=O)N1
PubChem Compound ID91811718

The molecular structure consists of a bicyclic system with the triazole portion containing three nitrogen atoms in a five-membered ring, while the pyrazine portion features a six-membered ring with additional nitrogen atoms. The compound contains a methyl substituent at position 6 and a ketone group at position 4, with a labile hydrogen at position 5 (hence the 5H notation).

Structural Relationship to Other Heterocyclic Compounds

Understanding the structural relationships between 6-methyl- triazolo[1,5-a]pyrazin-4(5H)-one and similar heterocyclic compounds provides valuable context for its potential properties and applications. The table below compares this compound with related structures found in scientific literature:

Compound ClassRing SystemKey Structural DifferencesReference
6-Methyl- triazolo[1,5-a]pyrazin-4(5H)-oneTriazolo-pyrazineMethyl at position 6, ketone at position 4
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine derivativesPyrazolo-pyrazineDifferent nitrogen arrangement, saturated bonds in pyrazine ring
Triazolo[4,3-a]pyrazin-8-one derivativesTriazolo-pyrazineDifferent fusion pattern, ketone at position 8
1,2,4-Triazolo[1,5-a]pyrimidinesTriazolo-pyrimidinePyrimidine instead of pyrazine ring

These structural comparisons illustrate how small modifications in the heterocyclic framework can potentially lead to different biological activities and chemical properties, suggesting directions for structure-activity relationship studies with 6-methyl- triazolo[1,5-a]pyrazin-4(5H)-one.

Future Research Directions

The study of 6-methyl- triazolo[1,5-a]pyrazin-4(5H)-one presents several promising avenues for future research that could expand our understanding of this compound and potentially lead to valuable applications.

Structure-Activity Relationship Studies

Systematic modification of the basic scaffold could yield valuable information about which structural features are essential for specific biological activities. Potential modifications include:

  • Variation of the substituent at position 6 (currently methyl)

  • Introduction of additional functional groups around the ring system

  • Exploration of isosteric replacements within the heterocyclic core

  • Modification of the ketone functionality at position 4

Comprehensive Biological Screening

Given the limited information available about the specific biological activities of 6-methyl- triazolo[1,5-a]pyrazin-4(5H)-one, comprehensive screening against a diverse range of biological targets could reveal unexpected activities. Based on findings with related compounds, screening could focus on:

  • Enzyme inhibition assays, particularly for kinases

  • Antimicrobial testing

  • Antiviral assays, potentially including HIV-related targets

  • Cancer cell line panels

Advanced Synthetic Methodologies

The development of more efficient and versatile synthetic routes to 6-methyl- triazolo[1,5-a]pyrazin-4(5H)-one and its derivatives would facilitate broader exploration of this compound class. Methodological approaches might include:

  • One-pot synthesis methods to streamline production

  • Green chemistry approaches to reduce environmental impact

  • Flow chemistry adaptations for continuous processing

  • Catalytic methodologies to improve efficiency and selectivity

Comparison with Other Triazolo-Pyrazine Derivatives

While information specific to 6-methyl-[1, triazolo[1,5-a]pyrazin-4(5H)-one is somewhat limited, examining data from related triazolo-pyrazine derivatives provides context for understanding its potential properties and applications. The table below summarizes some examples of related compounds and their reported activities:

Compound TypeRing System VariationReported ActivitiesSource
3-(1-Ethylcyclopropyl)-5,6-dimethyl-7H- triazolo[4,3-a]pyrazin-8-oneDifferent triazolo-pyrazine arrangementNot specified in available data
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine derivativesPyrazolo instead of triazolo ringPharmaceutical applications in patent literature
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- triazolo derivativesAdditional pyrazole substituentAntiviral and antitumoral activity

This comparative analysis highlights how minor structural variations within the triazolo-pyrazine scaffold can lead to compounds with diverse biological activities, suggesting the potential versatility of this chemical framework in drug discovery efforts.

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